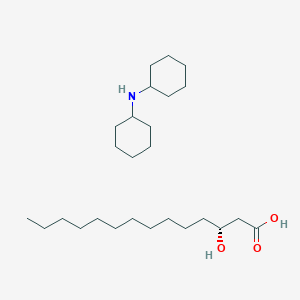

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt)

Descripción general

Descripción

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt), also known as (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt), is a useful research compound. Its molecular formula is C26H51NO3 and its molecular weight is 425.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H28O3

- Molecular Weight : 244.37 g/mol

- CAS Number : 28715-21-1

(R)-3-Hydroxy Myristic Acid is a long-chain fatty acid derivative, specifically an alkyl hydroxyl acid, which is important in various biological processes. Its tri(dicyclohexylammonium) salt form enhances its solubility and bioavailability, making it suitable for various applications.

The biological activity of (R)-3-Hydroxy Myristic Acid can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress. This property is crucial in preventing cellular damage and inflammation .

- Modulation of Cellular Signaling : It interacts with various cellular receptors and pathways, influencing inflammatory responses. For instance, it has been shown to activate Toll-like receptors (TLRs), which play a pivotal role in the innate immune response .

- Impact on Lipid Metabolism : As a fatty acid derivative, it may influence lipid metabolism, potentially affecting conditions such as obesity and metabolic syndrome .

Antimicrobial Activity

(R)-3-Hydroxy Myristic Acid has demonstrated antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of certain bacteria by disrupting their membrane integrity. This property is particularly relevant for developing new antimicrobial agents.

Anti-Cancer Activity

Studies have shown that conjugating (R)-3-Hydroxy Myristic Acid with specific peptides enhances their anti-cancer activity. For example, the conjugation of this acid with the DP18L peptide significantly improved its efficacy against cancer cell lines such as MiaPaCa cells. The effectiveness was found to be dependent on the carbon chain length of the hydroxyalkanoic acid used in the conjugation .

Case Studies

- Enhancement of Peptide Activity :

- Effects on Inflammatory Responses :

Comparison of Biological Activities

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Role in Fatty Acid Biosynthesis

(R)-3-Hydroxy Myristic Acid is an intermediate in the biosynthesis of fatty acids. It plays a crucial role in the metabolic pathways of lipids, which are essential for cellular structure and function. The compound can also interact with primary amines, forming various derivatives that may exhibit enhanced biological activity .

1.2 Antimicrobial Properties

Research indicates that (R)-3-Hydroxy Myristic Acid exhibits antimicrobial properties, particularly against Gram-negative bacteria. Its incorporation into lipid A components of bacterial membranes enhances its efficacy as an antimicrobial agent. This characteristic makes it a candidate for developing new antibiotics to combat antibiotic-resistant strains .

Pharmaceutical Applications

2.1 Drug Delivery Systems

The tri(dicyclohexylammonium) salt form of (R)-3-Hydroxy Myristic Acid can enhance drug solubility and stability, making it suitable for use in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their bioavailability and therapeutic effectiveness .

2.2 Formulation of Peptidomimetics

The compound's ability to stabilize peptide structures makes it valuable in the formulation of peptidomimetics—synthetic compounds that mimic the structure and function of peptides. This application is particularly relevant in designing new therapeutics that target specific biological pathways without the instability associated with natural peptides .

Industrial Applications

3.1 Surfactant Development

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) can be utilized as a surfactant due to its amphiphilic properties. It can lower surface tension in various formulations, making it useful in personal care products such as shampoos, conditioners, and lotions .

3.2 Emulsifying Agent

In food and cosmetic industries, this compound serves as an emulsifying agent that helps stabilize mixtures of oil and water, enhancing product consistency and shelf life.

Case Studies

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(3R)-3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3.C12H23N/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13,15H,2-12H2,1H3,(H,16,17);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVENITBOXXWZJW-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574583 | |

| Record name | (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76062-98-1 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, compd. with N-cyclohexylcyclohexanamine (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76062-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.